molecular formula C12H21NO4S B140393 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)- CAS No. 148017-42-9

1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-

Cat. No.: B140393
CAS No.: 148017-42-9
M. Wt: 275.37 g/mol
InChI Key: CZIBLNJSWPMUGC-UWVGGRQHSA-N
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Description

“1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-” is a chemical compound with the molecular formula C12H21NO4S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular weight of this compound is 275.37 . For a detailed molecular structure, it’s recommended to refer to the compound’s CAS registry number 148017-42-9 in a chemical database .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it’s recommended to refer to specialized chemical databases or literature .

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. For detailed information on its biological activity, it’s recommended to refer to specialized databases or scientific literature .

Safety and Hazards

For safety and hazard information, it’s recommended to refer to the compound’s Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

The future directions and potential applications of this compound are not provided in the search results. For detailed information, it’s recommended to refer to recent scientific literature .

Properties

IUPAC Name

tert-butyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-8(15)18-10-5-9(7-14)13(6-10)11(16)17-12(2,3)4/h9-10,14H,5-7H2,1-4H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIBLNJSWPMUGC-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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